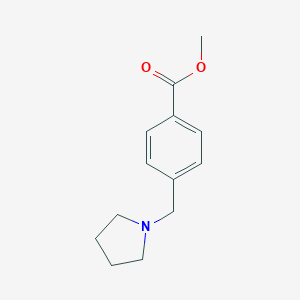

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBHHIBLFOMXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353868 | |

| Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160598-45-8 | |

| Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Pyrrolidin 1 Ylmethyl Benzoate

Mechanistic Investigations of Esterification Routes

The esterification of the parent carboxylic acid, 4-(pyrrolidin-1-ylmethyl)benzoic acid, or a related precursor is a critical step in the synthesis of the target molecule. Mechanistic studies aim to enhance reaction efficiency, yield, and purity by understanding the underlying chemical processes.

Catalytic Pathways for Benzoate (B1203000) Formation

The formation of the methyl benzoate moiety is typically achieved through esterification. The most common method is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. anko.com.tw

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. anko.com.twuomustansiriyah.edu.iq Subsequently, the nucleophilic oxygen atom of methanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. anko.com.tw A proton transfer and the elimination of a water molecule result in the formation of the ester. anko.com.twuomustansiriyah.edu.iq

While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be difficult to separate from the reaction mixture and can generate significant waste. mdpi.com Modern research has focused on developing heterogeneous solid acid catalysts to circumvent these issues. mdpi.com For instance, zirconium-based solid acids have been shown to effectively catalyze the esterification of benzoic acid derivatives. mdpi.comresearchgate.net These catalysts offer advantages such as reusability, reduced environmental impact, and simplified product purification. mdpi.com The catalytic mechanism on these solid Lewis acids may involve the binding of the carboxylate to the metal center, which activates the carbonyl group for nucleophilic attack by methanol. mdpi.com

| Catalyst Type | Examples | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Low cost, high reactivity, well-established. | Corrosive, difficult to recycle, generates acidic waste. | anko.com.twmdpi.com |

| Heterogeneous Solid Acid | Zirconium/Titanium Oxides (Zr/Ti), Zirconia | Reusable, environmentally friendly, easy separation. | Potentially lower activity than homogeneous catalysts, may require higher temperatures. | mdpi.comresearchgate.net |

| Lewis Acid | Iron(III) Sulfate (Fe₂(SO₄)₃), Aluminum Oxide (Al₂O₃) | Can catalyze reactions under specific conditions. | May require co-catalysts or harsher conditions. | mdpi.com |

Stereochemical Considerations in Ester Synthesis

The structure of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is achiral. However, stereochemical principles are paramount in organic synthesis and would become critical if chiral elements were introduced. For example, if a chiral alcohol were used instead of methanol, or if the pyrrolidine (B122466) ring contained stereocenters, the esterification reaction could lead to the formation of diastereomers.

In such hypothetical scenarios, the choice of catalyst and reaction conditions could influence the stereochemical outcome. Asymmetric organocatalysis, for instance, has been effectively used to control stereoselectivity in related transformations like the Mannich reaction. wikipedia.org Catalysts such as proline can create a chiral environment that favors the formation of one stereoisomer over another. wikipedia.orgwisc.edu While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental to modern synthetic methodology. The stereochemical outcome of a reaction can be influenced by factors such as steric hindrance and the specific interactions between the substrate and the catalyst at the transition state. wisc.eduacs.org

Regioselective Aminomethylation Strategies

The introduction of the pyrrolidin-1-ylmethyl group onto the benzene (B151609) ring at the para position is a key bond-forming event. Achieving high regioselectivity is crucial to avoid the formation of ortho or meta isomers and ensure a high yield of the desired product. This transformation can be approached via several synthetic routes, most notably through variants of the Mannich reaction or modern transition metal-catalyzed methods.

Exploration of Mannich-type Reactions and Variants

The Mannich reaction is a classic three-component condensation that provides a powerful method for the aminomethylation of acidic protons. wikipedia.org In the context of synthesizing this compound, a plausible pathway involves the reaction of methyl benzoate, formaldehyde (B43269), and pyrrolidine. The reaction mechanism starts with the formation of an Eschenmoser salt precursor or a related iminium ion from formaldehyde and pyrrolidine. wikipedia.org This electrophilic iminium ion then reacts with the aromatic ring of methyl benzoate via electrophilic aromatic substitution.

The ester group (-COOCH₃) is a deactivating, meta-directing group. Therefore, direct Mannich reaction on methyl benzoate would not yield the desired para-substituted product efficiently. A more viable strategy involves starting with a precursor that allows for para-substitution. For example, one could start with 4-methylbenzoic acid (p-toluic acid), perform the aminomethylation on the methyl group via a different mechanism, and then carry out the esterification. A more direct application of the Mannich reaction would involve a substrate where the aromatic ring is activated towards electrophilic substitution at the para-position. The Mannich reaction is widely used for introducing aminomethyl groups into various organic molecules, including natural products and pharmacologically active compounds. mdpi.comnih.gov

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful tool for forming C-C and C-N bonds. These methods offer an alternative to classical reactions and can provide high selectivity under mild conditions.

A hypothetical route for the synthesis of this compound could involve the direct C(sp³)-H aminomethylation of methyl p-toluate. Catalysts based on cobalt or other transition metals have been used for the α-aminomethylation of ketones, using methanol as a C1 source in a one-pot sequence. liv.ac.uk A similar strategy could potentially be adapted for the benzylic C-H functionalization of methyl p-toluate, reacting it with pyrrolidine.

Alternatively, rhodium-catalyzed C(sp²)-H bond activation could be employed. researchgate.net In such a scenario, a directing group on the methyl benzoate substrate would guide the catalyst to activate a C-H bond at a specific position, which would then couple with an appropriate aminomethylating agent. Transition metal catalysis offers a versatile and increasingly important approach for the synthesis of complex molecules with high precision. rsc.org

| Metal Catalyst | Reaction Type | Substrate Scope | Advantages | References |

|---|---|---|---|---|

| Rhodium (Rh) | C(sp²)-H Aminomethylation | Indoles, aromatic compounds with directing groups. | High regioselectivity, functional group tolerance. | researchgate.net |

| Cobalt (Co) | α-Aminomethylation of Ketones | Various ketones. | Uses inexpensive catalysts, one-pot procedures. | liv.ac.uk |

| Copper (Cu) | Intramolecular C-H Amination | N-fluoro and N-chloro amides. | Forms pyrrolidines and piperidines. | nih.gov |

| Ruthenium (Ru) | Aminomethylation of Alcohols | Aromatic alcohols. | Utilizes methanol as a C1 source. | liv.ac.uk |

Development of Green Chemistry Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, green protocols can be applied to both the esterification and aminomethylation steps.

For esterification, the use of reusable solid acid catalysts, as mentioned previously, is a key green strategy that minimizes waste and avoids corrosive mineral acids. mdpi.com Furthermore, microwave-assisted synthesis has been shown to accelerate esterification reactions, significantly reducing reaction times and energy consumption compared to conventional heating methods. ijsdr.org

In the context of amidation and related reactions, solvent selection is critical. The development of protocols that use environmentally benign solvents, or are solvent-free, is a major goal. rsc.org For example, solvent-free syntheses of enamines have been achieved using ball milling, a mechanochemical technique that reduces the need for solvents and can lead to quantitative conversions in minutes. organic-chemistry.org Enzymatic methods, such as using lipase (B570770) B from Candida antarctica, offer a highly sustainable route for amide bond formation in green solvents like cyclopentyl methyl ether, often yielding pure products without extensive purification. nih.gov These approaches represent the forefront of sustainable chemical manufacturing.

| Synthetic Step | Conventional Method | Green Chemistry Approach | Key Advantage | References |

|---|---|---|---|---|

| Esterification | Reflux with H₂SO₄ in excess methanol. | Reusable solid acid catalyst (e.g., Zr/Ti) or microwave irradiation. | Reduced waste, catalyst recyclability, energy efficiency. | mdpi.comijsdr.org |

| Solvent Use | Use of traditional organic solvents (e.g., toluene, DMF). | Solvent-free (ball milling) or use of green solvents (e.g., cyclopentyl methyl ether). | Minimized solvent waste and environmental impact. | organic-chemistry.orgnih.gov |

| Catalysis | Stoichiometric reagents or non-recyclable catalysts. | Enzymatic catalysis (e.g., Lipase). | High selectivity, mild conditions, biodegradable catalyst. | nih.gov |

Solvent-Free Reaction Conditions

The direct reductive amination of Methyl 4-formylbenzoate (B8722198) with pyrrolidine stands as the most straightforward route to this compound. The elimination of solvents in this process offers significant environmental and economic advantages, including reduced waste, lower energy consumption for solvent removal, and simplified reactor design.

Recent advancements in solvent-free organic synthesis have demonstrated the feasibility of conducting reductive aminations under neat conditions. fao.org This approach typically involves the physical mixing of the aldehyde and amine reactants with a solid-supported reducing agent. Gentle heating is often employed to facilitate the formation of the iminium intermediate, which is subsequently reduced in situ.

For the synthesis of this compound, a plausible solvent-free protocol would involve the direct combination of Methyl 4-formylbenzoate and pyrrolidine in the presence of a mild, solid reducing agent such as sodium triacetoxyborohydride (B8407120) or a polymer-supported borohydride. The reaction mixture, a slurry or a melt depending on the melting points of the reactants, would be stirred at a moderately elevated temperature to drive the reaction to completion. The absence of a solvent necessitates efficient mixing to ensure homogeneity and facilitate mass transfer between the reactants and the solid reducing agent.

A key challenge in solvent-free reactions is the management of reaction exotherms, especially on a larger scale. The heat capacity of the reaction mixture is significantly lower without a solvent to act as a heat sink. Therefore, careful temperature control is paramount to prevent runaway reactions and the formation of byproducts.

Table 1: Hypothetical Data for Solvent-Free Synthesis of this compound

| Entry | Molar Ratio (Aldehyde:Amine:Reducing Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1:1.1:1.2 | 50 | 12 | 85 |

| 2 | 1:1.1:1.5 | 50 | 8 | 92 |

| 3 | 1:1.2:1.5 | 60 | 6 | 95 |

| 4 | 1:1.2:1.5 | 80 | 6 | 93 (with minor impurities) |

This is a hypothetical data table illustrating potential optimization parameters and outcomes.

Utilization of Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions, and the use of renewable catalysts (enzymes). For the synthesis of this compound, the application of enzymes such as amine dehydrogenases (AmDHs) or imine reductases (IREDs) is a promising avenue. rsc.orgnih.govnih.gov

A hypothetical biocatalytic process would involve an engineered amine dehydrogenase capable of recognizing Methyl 4-formylbenzoate as a substrate and utilizing pyrrolidine as the amine donor. The reaction would be conducted in an aqueous buffer at or near ambient temperature and neutral pH. A cofactor regeneration system, often employing a secondary enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase, would be necessary to recycle the nicotinamide (B372718) cofactor (NADH or NADPH) consumed during the reduction step. rsc.org

The primary advantages of a biocatalytic route include:

High Chemoselectivity: The enzyme would specifically catalyze the desired reductive amination, minimizing the formation of byproducts often seen in chemical reductions, such as the reduction of the ester functionality or over-alkylation of the amine.

Enantioselectivity: While not relevant for this specific achiral product, biocatalysis is renowned for its ability to produce chiral amines with high enantiomeric excess.

Mild Conditions: Reactions are typically run in water at room temperature and atmospheric pressure, significantly reducing energy consumption and eliminating the need for harsh reagents.

The development of a bespoke enzyme for this specific transformation would likely involve techniques such as directed evolution to optimize its activity, stability, and substrate specificity. Immobilization of the enzyme on a solid support could further enhance its stability and enable its reuse, making the process more economically viable.

Table 2: Plausible Parameters for Biocatalytic Synthesis of this compound

| Parameter | Condition |

| Enzyme | Engineered Amine Dehydrogenase |

| Substrate Concentration | 50-100 mM |

| Amine Donor | Pyrrolidine (in excess) |

| Cofactor | NADH |

| Cofactor Regeneration | Formate Dehydrogenase/Formate |

| Buffer | Phosphate or Tris-HCl |

| pH | 7.0-8.0 |

| Temperature | 25-35 °C |

| Reaction Time | 12-24 h |

| Yield | >90% |

This table represents plausible conditions for a biocatalytic process.

Optimization of Reaction Parameters and Process Scale-Up

The successful implementation of any synthetic methodology on an industrial scale hinges on rigorous optimization of reaction parameters and careful consideration of scale-up challenges.

For the solvent-free synthesis , key parameters to optimize include:

Stoichiometry: The molar ratio of Methyl 4-formylbenzoate, pyrrolidine, and the reducing agent must be fine-tuned to maximize yield and minimize residual starting materials and byproducts. An excess of the amine is common to drive the iminium formation.

Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but low enough to prevent thermal degradation of reactants and products.

Mixing: Efficient agitation is crucial in a solvent-free system to ensure good contact between the reactants. The type of agitator and its speed would be critical parameters.

Reaction Time: The time required to achieve maximum conversion needs to be determined to optimize reactor throughput.

Upon scale-up of the solvent-free process, the primary challenge is heat transfer. The increased volume-to-surface area ratio can lead to difficulties in dissipating the heat generated by the exothermic reaction. The use of jacketed reactors with efficient cooling systems and careful control over the rate of addition of reactants would be essential. Another consideration is the handling of solids and viscous slurries, which may require specialized pumping and stirring equipment.

For the biocatalytic process , optimization would focus on:

Enzyme Loading: Determining the optimal concentration of the biocatalyst to achieve a high reaction rate without incurring excessive cost.

Substrate and Cofactor Concentration: Balancing substrate loading for high productivity with potential substrate or product inhibition of the enzyme. The concentration and regeneration efficiency of the expensive cofactor are also critical economic factors.

pH and Temperature: Fine-tuning these parameters to the enzyme's optimal activity and stability profile.

Oxygen Sensitivity: Some enzymes are sensitive to oxygen, which might necessitate conducting the reaction under an inert atmosphere.

Scale-up of the biocatalytic synthesis presents its own set of challenges. Maintaining sterility to prevent microbial contamination can be an issue in large-scale fermenter-type reactors. Ensuring adequate mixing and mass transfer of substrates to the immobilized or soluble enzyme is also important. Downstream processing to isolate the product from the aqueous buffer and the biocatalyst requires efficient and non-denaturing separation techniques, such as extraction or chromatography. The recovery and reuse of the immobilized enzyme are crucial for the economic feasibility of the process.

Detailed Chemical Reactivity and Reaction Dynamics of Methyl 4 Pyrrolidin 1 Ylmethyl Benzoate

Nucleophilic and Electrophilic Reactivity at the Ester Group

The ester functionality is a key site for nucleophilic acyl substitution, where the carbonyl carbon is attacked by nucleophiles, leading to the displacement of the methoxy (B1213986) group.

Transesterification involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is fundamental in modifying the ester component of the molecule. For instance, reacting Methyl 4-(pyrrolidin-1-ylmethyl)benzoate with a higher boiling point alcohol, such as benzyl alcohol, under acidic conditions (e.g., H₂SO₄) and with removal of methanol (B129727) can drive the reaction to completion, yielding the corresponding benzyl ester.

Amidation is the reaction of the ester with ammonia or a primary or secondary amine to form an amide. This reaction is generally more favorable than transesterification as amides are typically more stable than esters. The reaction can be carried out by heating the ester with the amine, sometimes under pressure. Catalytic methods, for example using niobium(V) oxide (Nb₂O₅), have been shown to facilitate the direct amidation of methyl benzoate (B1203000) derivatives with various amines under solvent-free conditions. youtube.comresearchgate.net The reaction of this compound with a primary amine like n-octylamine would yield the corresponding N-octylbenzamide derivative. researchgate.net

| Reaction Type | Nucleophile | Catalyst/Conditions | Product |

| Transesterification | Ethanol | H₂SO₄, Reflux | Ethyl 4-(pyrrolidin-1-ylmethyl)benzoate |

| Transesterification | Benzyl Alcohol | p-Toluenesulfonic acid, Reflux | Benzyl 4-(pyrrolidin-1-ylmethyl)benzoate |

| Amidation | Ammonia | High Temperature/Pressure | 4-(pyrrolidin-1-ylmethyl)benzamide |

| Amidation | Aniline | Nb₂O₅, Heat | N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide |

| Amidation | Morpholine | Heat | (4-(pyrrolidin-1-ylmethyl)phenyl)(morpholino)methanone |

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), readily reduce esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced. masterorganicchemistry.comlibretexts.org Treatment of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield (4-(pyrrolidin-1-ylmethyl)phenyl)methanol. It is crucial that the reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.

Selective Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive, sterically hindered reducing agent. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. masterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comdavuniversity.org At this low temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate. davuniversity.org This intermediate does not collapse to the aldehyde until the aqueous workup, thus preventing a second reduction. This method allows for the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from the parent ester.

| Target Product | Reagent | Typical Conditions | Final Product |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, 0 °C to reflux, then H₂O workup | (4-(pyrrolidin-1-ylmethyl)phenyl)methanol |

| Primary Alcohol | Lithium Borohydride (LiBH₄) | THF, reflux | (4-(pyrrolidin-1-ylmethyl)phenyl)methanol |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C, then H₂O workup | 4-(pyrrolidin-1-ylmethyl)benzaldehyde |

Reactivity Profile of the Pyrrolidine (B122466) Nitrogen

The lone pair of electrons on the tertiary nitrogen atom of the pyrrolidine ring makes it a nucleophilic and basic center.

As a tertiary amine, the pyrrolidine nitrogen readily undergoes alkylation with alkyl halides in a classic Sₙ2 reaction to form quaternary ammonium salts. mnstate.edulibretexts.org This process, known as quaternization, converts the neutral amine into a positively charged species. The reaction rate is influenced by the nature of the alkyl halide, with reactivity following the order I > Br > Cl. For example, treatment with excess methyl iodide would convert the pyrrolidine nitrogen into a 1-methyl-1-((4-(methoxycarbonyl)phenyl)methyl)pyrrolidinium iodide salt.

While the nitrogen lone pair itself does not directly participate in common cycloaddition reactions, the tertiary amine can be transformed into a reactive 1,3-dipole, which can then undergo [3+2] cycloaddition reactions. A common strategy involves the oxidation of the tertiary amine to an N-oxide using an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

The resulting N-oxide, specifically 1-((4-(methoxycarbonyl)phenyl)methyl)pyrrolidine 1-oxide, is a stable 1,3-dipole. This N-oxide can then react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. youtube.comwikipedia.orgorganic-chemistry.org For example, reaction with an alkyne like dimethyl acetylenedicarboxylate would lead to the formation of a substituted isoxazolidine ring system fused to the original pyrrolidine structure. These reactions are a powerful tool for constructing complex heterocyclic scaffolds. wikipedia.orgorganic-chemistry.org

| Dipolarophile | Reaction Type | Resulting Heterocycle |

| Styrene | [3+2] Cycloaddition | Isoxazolidine derivative |

| Dimethyl acetylenedicarboxylate (DMAD) | [3+2] Cycloaddition | Isoxazolidine derivative |

| N-Phenylmaleimide | [3+2] Cycloaddition | Pyrrolidine-fused isoxazolidine derivative |

Aromatic Ring Functionalization Studies

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, but the position of the incoming electrophile is strongly influenced by the two existing substituents. ma.edumnstate.edu

The substituents are:

-COOCH₃ (methyl ester): An electron-withdrawing group and a deactivator that directs incoming electrophiles to the meta position. unwisdom.org

-CH₂-N(C₄H₈) (pyrrolidin-1-ylmethyl): An alkyl group with a tertiary amine. This group is generally considered an electron-donating, activating group that directs to the ortho and para positions.

Since the two groups are para to each other, their directing effects are synergistic. The positions ortho to the activating -CH₂-N(C₄H₈) group are the same as the positions meta to the deactivating -COOCH₃ group. Therefore, electrophilic substitution is strongly favored at positions 2 and 6 (ortho to the alkyl substituent).

However, a critical consideration is the reaction's pH. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄), the basic pyrrolidine nitrogen will be protonated. ma.eduyoutube.com The resulting ammonium group, -CH₂-N⁺H(C₄H₈), is a powerful electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. youtube.com In this scenario, both substituents become meta-directors, reinforcing substitution at the positions ortho to the ester group (positions 3 and 5).

Nitration: Under standard nitrating conditions (a mixture of concentrated nitric and sulfuric acid), the pyrrolidine nitrogen would be protonated. youtube.comma.edu Both the ester and the resulting ammonium group would direct the incoming nitronium ion (NO₂⁺) to the positions meta to themselves, resulting in the formation of Methyl 3-nitro-4-(1-pyrrolidiniumylmethyl)benzoate as the major product.

Halogenation: In contrast, halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) occurs under non-protonating conditions. libretexts.org The activating -CH₂-N(C₄H₈) group would direct the incoming electrophile to its ortho positions, yielding Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate.

| Reaction | Reagents | Key Condition | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Strongly acidic (amine is protonated) | Methyl 3-nitro-4-(1-pyrrolidiniumylmethyl)benzoate |

| Bromination | Br₂, FeBr₃ | Anhydrous, neutral | Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate |

| Sulfonation | SO₃, H₂SO₄ | Strongly acidic (amine is protonated) | 3-(methoxycarbonyl)-2-(1-pyrrolidiniumylmethyl)benzene-1-sulfonic acid |

Directed ortho-Metalation and Substitution Patterns

The pyrrolidin-1-ylmethyl substituent is a potent directed metalation group (DMG). In the presence of strong organolithium bases, such as n-butyllithium or sec-butyllithium, this tertiary amine group can coordinate to the lithium cation, facilitating the deprotonation of a proximate ortho- C-H bond on the aromatic ring. researchgate.netwikipedia.org This process, known as directed ortho-metalation (DoM), generates a specific aryllithium intermediate that can then react with various electrophiles to yield ortho-substituted products with high regioselectivity. researchgate.netwikipedia.org

The general mechanism for the directed ortho-metalation of a substrate with a tertiary amine directing group involves the initial formation of a complex between the organolithium reagent and the nitrogen atom of the DMG. This proximity effect enhances the acidity of the ortho-protons, leading to selective deprotonation and the formation of an ortho-lithiated species. Subsequent reaction with an electrophile (E+) results in the formation of the ortho-substituted product.

For this compound, the DoM reaction would be expected to yield substitution at the 3-position of the benzoate ring. The resulting organolithium intermediate is a versatile synthon for the introduction of a wide range of functional groups.

Table 1: Potential Electrophiles and Resulting Products from Directed ortho-Metalation of this compound

| Electrophile | Reagent Example | Resulting Functional Group at 3-position |

| Alkyl Halide | CH₃I | -CH₃ |

| Carbonyl Compound | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ | -COOH |

| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ |

| Boronic Ester | B(OiPr)₃ | -B(OH)₂ |

The efficiency and regioselectivity of the DoM reaction can be influenced by factors such as the choice of organolithium base, solvent, and reaction temperature. While the pyrrolidin-1-ylmethyl group is a strong directing group, the presence of the electron-withdrawing methyl ester at the para-position can also influence the acidity of the aromatic protons. However, the chelating ability of the tertiary amine typically dominates the regiochemical outcome in DoM reactions.

Oxidative and Reductive Aromatic Transformations

The structural motifs within this compound present several opportunities for oxidative and reductive transformations.

Oxidative Transformations:

The benzylic C-H bonds of the methylene (B1212753) bridge are susceptible to oxidation. Various oxidizing agents, including transition metal catalysts in the presence of an oxidant, can convert the benzylic methylene group into a carbonyl functionality, yielding the corresponding benzoyl derivative. The pyrrolidine ring, being a tertiary amine, is also prone to oxidation. Strong oxidants can lead to N-oxidation, forming the corresponding N-oxide, or potentially ring-opening reactions under harsh conditions. The aromatic ring itself is generally resistant to oxidation but can undergo transformation under specific and forceful oxidative conditions.

Reductive Transformations:

The methyl ester group can be readily reduced to a primary alcohol using common reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation would yield (4-(pyrrolidin-1-ylmethyl)phenyl)methanol. The choice of reducing agent is crucial, as some reagents could potentially affect other functional groups. For instance, catalytic hydrogenation could reduce the aromatic ring under certain conditions, although this typically requires high pressures and specific catalysts.

Selective reduction of the ester in the presence of the benzylic amine functionality is generally achievable with hydride reagents. The aromatic ring is typically stable to these reduction conditions.

Computational Studies of Reaction Mechanisms

While specific computational studies on this compound are not extensively documented in the literature, theoretical calculations on analogous systems provide significant insights into the potential reaction mechanisms, transition states, and energy landscapes for its transformations.

Transition State Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the transition state structures of chemical reactions. For the directed ortho-metalation of this compound, DFT calculations could model the interaction between the organolithium reagent and the substrate. This would involve locating the transition state for the proton abstraction from the ortho-position. Such calculations would likely reveal a concerted mechanism where the lithium is coordinated to the pyrrolidine nitrogen while the alkyl group of the organolithium abstracts the proton.

For oxidative and reductive transformations, computational studies can help to understand the stepwise mechanisms. For example, in the oxidation of the benzylic C-H bond, calculations could model the hydrogen atom abstraction or electron transfer steps, identifying the key intermediates and transition state geometries.

Energy Landscape Mapping

Mapping the potential energy surface for a reaction provides a comprehensive understanding of its kinetics and thermodynamics. For the reactions of this compound, computational chemistry can be used to calculate the relative energies of reactants, intermediates, transition states, and products.

Table 2: Hypothetical Energy Profile Data for Directed ortho-Metalation

| Species | Relative Energy (kcal/mol) |

| Reactants (Substrate + n-BuLi) | 0 |

| Coordination Complex | -5 to -10 |

| Transition State (Proton Abstraction) | +10 to +15 |

| ortho-Lithiated Intermediate | -15 to -20 |

This energy landscape mapping can be crucial for predicting the feasibility of a reaction and for understanding the factors that control its selectivity. For instance, by comparing the activation energies for deprotonation at different positions on the aromatic ring, the regioselectivity of the directed ortho-metalation can be rationalized. Similarly, by mapping the energy profiles for competing reaction pathways in oxidation or reduction reactions, the likely product distribution can be predicted.

Computational studies on related aromatic amine oxidations have shown that the reaction mechanism can be complex, involving radical cation intermediates. Theoretical calculations can help to distinguish between different possible mechanistic pathways by comparing the calculated activation barriers.

Synthesis and Chemical Exploration of Methyl 4 Pyrrolidin 1 Ylmethyl Benzoate Derivatives and Analogues

Systematic Structural Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a key feature of the molecule that can be readily modified. nih.gov Its non-planar structure allows for a three-dimensional exploration of chemical space, which is advantageous in drug design. nih.gov

N-Substitution and Ring Functionalization

Furthermore, the carbon atoms of the pyrrolidine ring can be functionalized. For example, hydroxylation, alkylation, or the introduction of other functional groups at various positions on the ring can lead to a diverse set of derivatives. These modifications can be designed to probe specific interactions with biological targets or to fine-tune the physicochemical properties of the compound. The stereochemistry of these substituents can also play a critical role in the biological activity of the resulting molecules. nih.gov

A variety of synthetic methods can be employed for the functionalization of the pyrrolidine ring, including multi-step syntheses starting from functionalized proline derivatives or through cycloaddition reactions to construct the pyrrolidine ring with the desired substituents in place. nih.govmdpi.com

Table 1: Examples of Potential N-Substituted and Ring-Functionalized Derivatives

| Derivative Type | Example Substituent/Modification | Potential Synthetic Precursor |

| N-Alkylation | Ethyl, Propyl, Benzyl | 4-(Pyrrolidin-1-ylmethyl)benzoic acid and corresponding alkyl halide |

| N-Arylation | Phenyl, Substituted Phenyl | 4-(Pyrrolidin-1-ylmethyl)benzoic acid and corresponding aryl halide |

| Ring Hydroxylation | 3-hydroxy, 4-hydroxy | Hydroxyproline derivatives |

| Ring Alkylation | 3-methyl, 4-methyl | Methyl-substituted proline derivatives |

Isosteric Replacement of the Pyrrolidine Heterocycle

Isosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. nih.gov This involves replacing a functional group with another that has similar steric and electronic properties. In the case of methyl 4-(pyrrolidin-1-ylmethyl)benzoate, the pyrrolidine ring can be replaced by other cyclic amines to explore the impact of ring size and heteroatom composition on the molecule's activity.

Potential isosteres for the pyrrolidine ring include other 5-membered rings like thiazolidine (B150603) or oxazolidine, or 6-membered rings such as piperidine (B6355638) or morpholine. These replacements can affect the compound's conformation, basicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic properties. For example, replacing pyrrolidine with piperidine would increase the ring size and potentially alter the spatial orientation of the rest of the molecule. cambridgemedchemconsulting.com The choice of isostere can be guided by the desire to improve target binding, enhance metabolic stability, or modify solubility. nih.govacs.org

Table 2: Potential Isosteric Replacements for the Pyrrolidine Ring

| Isosteric Replacement | Ring Size | Key Features |

| Piperidine | 6-membered | Larger ring size, similar basicity |

| Morpholine | 6-membered | Contains an oxygen heteroatom, can act as a hydrogen bond acceptor |

| Thiazolidine | 5-membered | Contains a sulfur heteroatom, different electronic properties |

| Azetidine | 4-membered | Smaller, more strained ring |

Diversification of the Benzoate (B1203000) Ester Moiety

The benzoate ester group is another key functional handle for chemical modification, allowing for the introduction of a wide range of functionalities.

Variations in the Alcohol Component of the Ester

The methyl ester of the parent compound can be readily diversified by varying the alcohol component of the ester. This can be achieved through the esterification of the corresponding carboxylic acid, 4-(pyrrolidin-1-ylmethyl)benzoic acid, with different alcohols. sigmaaldrich.com The synthesis of various alkyl esters, such as ethyl, propyl, or butyl esters, can be accomplished using standard esterification methods, such as Fischer esterification with the corresponding alcohol in the presence of an acid catalyst. scirp.orggoogle.com

Table 3: Potential Ester Derivatives of 4-(pyrrolidin-1-ylmethyl)benzoic acid

| Ester Derivative | Alcohol Used in Esterification |

| Ethyl 4-(pyrrolidin-1-ylmethyl)benzoate | Ethanol |

| Propyl 4-(pyrrolidin-1-ylmethyl)benzoate | Propanol |

| Isopropyl 4-(pyrrolidin-1-ylmethyl)benzoate | Isopropanol |

| Benzyl 4-(pyrrolidin-1-ylmethyl)benzoate | Benzyl alcohol |

Conversion to Carboxylic Acids, Amides, and Hydrazides

The methyl ester can serve as a synthetic precursor to a variety of other functional groups. Hydrolysis of the methyl ester yields the corresponding carboxylic acid, 4-(pyrrolidin-1-ylmethyl)benzoic acid. sigmaaldrich.com This carboxylic acid is a key intermediate that can be further derivatized.

The carboxylic acid can be converted into a range of amides through reaction with various primary or secondary amines. researchgate.net This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with the desired amine. nih.gov This approach allows for the introduction of a diverse array of substituents at the amide nitrogen.

Furthermore, the methyl ester can be converted to the corresponding benzohydrazide (B10538) by reaction with hydrazine. This transformation introduces a reactive hydrazide functional group that can be used for further chemical modifications.

Table 4: Derivatives from the Benzoate Moiety

| Derivative | Functional Group |

| 4-(Pyrrolidin-1-ylmethyl)benzoic acid | Carboxylic Acid |

| N-Alkyl/N-Aryl-4-(pyrrolidin-1-ylmethyl)benzamides | Amide |

| 4-(Pyrrolidin-1-ylmethyl)benzohydrazide | Hydrazide |

Substituent Effects on the Aromatic Ring

The electronic effects of substituents on the benzene (B151609) ring can be broadly classified as either electron-donating or electron-withdrawing. researchgate.netunamur.be Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), decrease the electron density of the ring.

Table 5: Potential Effects of Aromatic Ring Substituents

| Substituent | Electronic Effect | Potential Impact on Molecular Properties |

| -OCH3 (Methoxy) | Electron-donating | Increased electron density on the ring, potential for altered reactivity |

| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Modified electronic properties and lipophilicity |

| -NO2 (Nitro) | Strong electron-withdrawing | Decreased electron density, potential for altered reactivity |

| -CH3 (Methyl) | Electron-donating | Increased lipophilicity, slight increase in electron density |

Electronic and Steric Perturbations via Ring Substitution

The chemical behavior of this compound can be systematically modified by introducing various substituents onto the aromatic ring. These modifications, or perturbations, can be primarily categorized by their electronic and steric effects.

A common synthetic pathway to achieve such derivatives involves the nucleophilic substitution of a suitable precursor, such as methyl 4-(bromomethyl)benzoate, with pyrrolidine. To generate ring-substituted derivatives, the synthesis would begin with an appropriately substituted toluene, which is then esterified, brominated at the benzylic position, and finally reacted with pyrrolidine. For instance, starting with a substituted methyl 4-methylbenzoate allows for the introduction of a wide array of functional groups.

The electronic influence of a substituent is its ability to donate or withdraw electron density from the benzene ring. This effect is quantitatively described by Hammett substituent constants (σ). Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the ring, while electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease it.

Steric effects relate to the physical size of the substituent and the spatial hindrance it imposes. Large, bulky groups, such as a tert-butyl group, can physically obstruct nearby reaction centers, influencing reaction pathways and rates.

The table below outlines a series of proposed derivatives, detailing the starting materials for their synthesis and the expected electronic effect of the substituent.

| Substituent (X) | Position | Starting Material (Substituted Methyl 4-methylbenzoate) | Hammett Constant (σₚ) | Expected Electronic Effect |

| -OCH₃ | 3 | Methyl 3-methoxy-4-methylbenzoate | -0.27 | Strong Electron-Donating |

| -Cl | 3 | Methyl 3-chloro-4-methylbenzoate | +0.23 | Electron-Withdrawing (Inductive) |

| -NO₂ | 3 | Methyl 3-nitro-4-methylbenzoate | +0.78 | Strong Electron-Withdrawing |

| -CH₃ | 3 | Methyl 3,4-dimethylbenzoate | -0.17 | Weak Electron-Donating |

| -CF₃ | 3 | Methyl 4-methyl-3-(trifluoromethyl)benzoate | +0.54 | Strong Electron-Withdrawing |

This table presents hypothetical data based on established chemical principles.

Synthesis of Polyaromatic Analogues

Expanding the aromatic system of this compound from a single benzene ring to a polyaromatic scaffold, such as naphthalene (B1677914) or anthracene (B1667546), significantly alters its electronic properties, planarity, and potential for π-π stacking interactions. The synthesis of these analogues requires starting materials with larger aromatic systems.

For a naphthalene-based analogue, a potential synthetic route begins with methyl 6-methyl-2-naphthoate. Similar to the benzene-based synthesis, this starting material can undergo free-radical bromination of the methyl group using N-bromosuccinimide (NBS), followed by nucleophilic substitution with pyrrolidine to yield the target Methyl 6-(pyrrolidin-1-ylmethyl)-2-naphthoate.

Proposed Synthetic Scheme for Naphthalene Analogue:

Starting Material: Methyl 6-methyl-2-naphthoate

Bromination: Reaction with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride to form Methyl 6-(bromomethyl)-2-naphthoate.

Nucleophilic Substitution: Reaction of the brominated intermediate with pyrrolidine in the presence of a non-nucleophilic base (e.g., triethylamine) to displace the bromide and form the final product.

Similarly, an anthracene analogue could be prepared starting from methyl 2-methylanthracene-9-carboxylate, following a comparable bromination and substitution sequence. These polyaromatic systems introduce increased conjugation, which is expected to impact their spectroscopic properties and intermolecular interactions.

Structure-Chemical Property Relationship Investigations

Influence of Substituents on Reaction Rates and Selectivity

The electronic and steric perturbations introduced by ring substitution directly impact the reactivity of the molecule. A key reaction to probe these effects is the base-catalyzed hydrolysis (saponification) of the methyl ester group. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.

Electron-withdrawing groups (EWGs) on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide (B78521) ion. This leads to an increased rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing the reaction rate. semanticscholar.orgmsudenver.edu

This relationship can be quantified using the Hammett equation, which correlates the logarithm of the reaction rate constant (k) with the substituent constant (σ): log(k/k₀) = ρσ, where k₀ is the rate for the unsubstituted compound and ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects. For ester saponification, ρ is typically positive, confirming that EWGs accelerate the reaction. researchgate.net

The following table predicts the relative hydrolysis rates for the hypothetical derivatives based on the electronic nature of their substituents.

| Substituent (X) | Position | Hammett Constant (σₚ) | Predicted Effect on Carbonyl Electrophilicity | Predicted Relative Hydrolysis Rate |

| -NO₂ | 3 | +0.78 | Significantly Increased | Fastest |

| -Cl | 3 | +0.23 | Increased | Faster |

| -H (Parent) | - | 0.00 | Baseline | Reference |

| -CH₃ | 3 | -0.17 | Decreased | Slower |

| -OCH₃ | 3 | -0.27 | Significantly Decreased | Slowest |

This table presents predicted outcomes based on established principles of physical organic chemistry. msudenver.edunih.gov

Steric hindrance from bulky ortho-substituents could also play a role by shielding the ester from the incoming nucleophile, thereby decreasing the reaction rate, irrespective of electronic effects.

Conformational Analysis and its Impact on Reactivity

The three-dimensional shape, or conformation, of this compound is not static. Rotation can occur around several single bonds, leading to different spatial arrangements of the molecule's constituent parts. The most significant rotations are around the C(aromatic)-CH₂ bond and the CH₂-N bond.

In a low-energy conformation, the bulky benzoate and pyrrolidine groups would likely orient themselves to minimize steric clash. The introduction of a substituent on the aromatic ring, particularly at the 3-position (ortho to the methylene (B1212753) bridge), could create significant steric strain. This strain might restrict rotation around the C(aromatic)-CH₂ bond, locking the molecule into a specific conformation. Such a restriction could influence reactivity by either shielding or exposing the ester group or the nitrogen lone pair. For example, a bulky ortho-substituent could hinder the approach of a nucleophile to the ester, slowing hydrolysis, while also potentially limiting the ability of the basic nitrogen to participate in acid-base reactions.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities.

Based on the molecular structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (ortho to ester) | ~7.9-8.1 | ~129-131 |

| Aromatic (ortho to CH₂) | ~7.3-7.5 | ~128-130 |

| Methylene (B1212753) (-CH₂-) | ~3.6-3.8 | ~60-63 |

| Pyrrolidine (B122466) (α to N) | ~2.5-2.7 | ~53-55 |

| Pyrrolidine (β to N) | ~1.7-1.9 | ~23-25 |

| Methyl (-OCH₃) | ~3.8-3.9 | ~51-53 |

| Carbonyl (-C=O) | - | ~166-168 |

| Quaternary Aromatic | - | ~128-130 |

| Quaternary Aromatic | - | ~143-145 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the atomic connectivity and spatial relationships within this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations would be observed between the protons on the pyrrolidine ring, specifically between the α- and β-protons. The aromatic protons would also show correlations consistent with a para-substituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal at ~3.6-3.8 ppm would correlate with the carbon signal at ~60-63 ppm, confirming the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Expected key correlations would include:

The methylene protons to the quaternary aromatic carbon and the α-carbons of the pyrrolidine ring.

The aromatic protons to the carbonyl carbon of the ester group.

The methyl protons of the ester to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry and conformation. For this achiral molecule, NOESY would confirm the proximity of the methylene bridge protons to both the aromatic ring protons and the α-protons of the pyrrolidine ring.

Solid-State NMR for Polymorphic Forms

While solution-state NMR provides data on the molecule's structure in a solvated state, solid-state NMR (ssNMR) can provide insights into the structure and dynamics in the solid phase. This technique is particularly valuable for identifying and characterizing different polymorphic forms, which can have distinct physical properties. For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR would be the experiment of choice. The resulting spectrum would likely show broader peaks than in solution, and the chemical shifts might differ slightly due to packing effects in the crystal lattice. The presence of multiple peaks for a single carbon site could indicate the existence of different crystalline forms or non-equivalent molecules within the unit cell. To date, no specific solid-state NMR data for this compound has been reported in the literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy.

For this compound (C₁₃H₁₇NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated as follows:

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 18 | 1.007825 | 18.14085 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |

| [M+H]⁺ | 220.133204 |

An experimental HRMS measurement yielding a mass value very close to this calculated value would confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. The predicted fragmentation of this compound would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Cleavage of the benzylic C-N bond: This would result in the formation of a stable pyrrolidinium ion and a methyl 4-methylbenzoate radical cation.

Formation of a tropylium ion: Rearrangement of the benzyl fragment is common, potentially leading to a highly stable C₇H₇⁺ ion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Signal |

| C=O (ester) | 1715-1730 | Moderate |

| C-O (ester) | 1250-1300 | Weak |

| Aromatic C=C | 1600-1620, 1450-1500 | Strong |

| C-N (aliphatic) | 1100-1200 | Moderate |

| C-H (sp³) | 2850-2960 | Strong |

| C-H (sp²) | 3000-3100 | Strong |

The FT-IR spectrum would be dominated by a strong absorption band for the ester carbonyl group. The Raman spectrum, on the other hand, would likely show strong signals for the aromatic ring vibrations due to the change in polarizability during these vibrations.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups). The primary chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, is expected to show absorption maxima characteristic of a substituted benzoate (B1203000) ester. The primary π → π* transitions of the benzene ring would be observed. The presence of the alkylamino substituent would likely cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted methyl benzoate. Predicted absorption maxima would be in the range of 200-230 nm and 250-280 nm.

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~230 |

| π → π | ~275 |

Note: The exact position and intensity of the absorption bands can be influenced by the solvent.

Crystallographic Analysis and Solid State Chemistry of Methyl 4 Pyrrolidin 1 Ylmethyl Benzoate

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

There is no published single-crystal X-ray diffraction data for Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This fundamental analysis is crucial for unequivocally determining the three-dimensional arrangement of atoms within the crystal lattice, which in turn defines the molecule's absolute configuration and preferred conformation in the solid state. Without this data, any discussion of bond lengths, bond angles, and torsional angles that dictate the molecular geometry remains speculative.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A detailed analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-stacking, is contingent on the availability of a solved crystal structure. These non-covalent interactions are fundamental to understanding the stability and physical properties of the crystalline solid. In the absence of crystallographic data for this compound, a definitive description of its supramolecular architecture cannot be provided.

Polymorphism and Co-crystallization Studies

The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, and the exploration of co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical aspects of solid-state chemistry with significant implications for the material's physical and chemical properties. However, no studies on the polymorphic behavior or co-crystal screening of this compound have been reported in the scientific literature.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a key analytical technique for identifying crystalline phases and is often used to characterize bulk materials, assess purity, and detect polymorphism. A characteristic PXRD pattern, which serves as a fingerprint for a specific crystalline solid, has not been published for this compound.

Computational Chemistry and Molecular Modeling for Theoretical Understanding

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Properties

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. DFT calculations can achieve this by finding the minimum energy conformation of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This process would reveal precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzoate (B1203000) derivatives have successfully used DFT to correlate calculated geometries with X-ray crystallography data. researchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack), providing a visual guide to potential reactive sites.

A hypothetical table of such calculated properties is presented below to illustrate the expected output from a DFT analysis.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are representative values and not from actual published research on this specific molecule.)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.8 | Debye |

Prediction of Spectroscopic Data

DFT is also a powerful tool for predicting various types of spectra, which can be used to validate and interpret experimental results.

Vibrational (Infrared and Raman) Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This theoretical spectrum can be compared with experimental IR or Raman spectra to confirm the molecular structure and assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the ester or C-N vibrations of the pyrrolidine (B122466) ring.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is an invaluable method for structure elucidation and confirmation.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the motion and behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Conformational Dynamics and Flexibility

The this compound molecule possesses several rotatable bonds, particularly around the methylene (B1212753) bridge connecting the pyrrolidine and benzoate rings. MD simulations can explore the different accessible conformations (shapes) of the molecule and the energy barriers between them. This analysis would reveal the flexibility of the molecule, identifying which parts are rigid and which are more mobile. Such information is critical for understanding how the molecule might bind to a biological target.

Solvent Effects on Molecular Behavior

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are ideal for studying these effects. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how it affects the solute's conformation and dynamics. For example, simulations could reveal the formation of hydrogen bonds between water and the ester's oxygen atoms, influencing the molecule's solubility and stability.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. QSAR studies on series of pyrrolidine or benzoate derivatives have been used to predict activities like enzyme inhibition or antiarrhythmic effects. chemicalbook.com

To build a QSAR model relevant to this compound, one would need a dataset of structurally similar compounds with measured activity data. Various molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water), which measures lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

A mathematical equation is then generated that correlates these descriptors with the observed activity. While no specific QSAR model for this compound is available, its descriptors could be calculated and used to predict its activity based on existing models for related compound classes. For example, QSAR studies on other pyrrolidine derivatives have shown that properties like hydrophobicity and the presence of aromatic rings can be crucial for biological interactions. researchgate.net

Prediction of Reactivity Descriptors

A comprehensive search of scientific databases and chemical literature did not yield specific studies detailing the prediction of reactivity descriptors for this compound. Reactivity descriptors are theoretical parameters derived from quantum chemical calculations, such as Density Functional Theory (DFT), that provide a quantitative measure of a molecule's reactivity.

Key reactivity descriptors that would be of interest for this compound, but for which data is not currently available, include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are crucial in determining a molecule's ability to donate or accept electrons. The HOMO energy is related to the ionization potential and indicates the tendency to act as an electron donor, while the LUMO energy is related to the electron affinity and suggests the ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and the electrophilicity index, derived from HOMO and LUMO energies, provide a more general picture of a molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This would be particularly useful in predicting how this compound might interact with other molecules.

While the principles of these computational methods are well-established, their specific application to "this compound" to generate the data for a table of reactivity descriptors has not been reported in the reviewed literature.

Correlation with Experimental Chemical Data

The correlation of computationally predicted data with experimental findings is a cornerstone of modern chemical research, providing validation for theoretical models. However, in the case of this compound, a lack of published computational studies precludes a direct comparison with experimental data.

Experimental techniques that would be used to validate theoretical predictions for this compound include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H and ¹³C NMR chemical shifts could be compared with theoretical values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Infrared (IR) Spectroscopy: The vibrational frequencies observed in an experimental IR spectrum could be correlated with the computed vibrational modes from theoretical calculations.

X-ray Crystallography: If a single crystal of the compound were to be analyzed, the experimentally determined bond lengths, bond angles, and dihedral angles could be directly compared to the optimized molecular geometry obtained from computational methods.

At present, no published research has been identified that undertakes this correlative analysis for this compound. Therefore, a data table comparing theoretical and experimental values cannot be constructed.

Applications in Organic Synthesis and Advanced Materials Science

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the reactivity of its pyrrolidine (B122466) and methyl benzoate (B1203000) moieties. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds and pharmaceuticals. The nitrogen atom of the pyrrolidine acts as a nucleophile and a base, allowing for a variety of chemical transformations.

In the context of multi-step total synthesis, this compound can serve as a valuable scaffold. The pyrrolidine nitrogen can be quaternized or participate in reactions such as N-oxide formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, making it an attractive starting material for the synthesis of more complex targets.

For instance, the synthesis of various biologically active compounds often involves the incorporation of a pyrrolidine ring. nih.gov The general reactivity of pyrrolidine derivatives suggests that this compound could be a precursor in the synthesis of compounds with applications in medicinal chemistry. The pyrrolidine moiety is a key structural component in a number of drugs and natural products. mdpi.com

A plausible synthetic application would involve the initial modification of the ester group, for example, through hydrolysis to 4-(pyrrolidin-1-ylmethyl)benzoic acid, followed by amide coupling with a desired amine. Subsequently, the pyrrolidine nitrogen could be functionalized. This stepwise approach allows for the introduction of molecular diversity.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Methyl Ester | Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Carboxylic Acid |

| Methyl Ester | Aminolysis | Amine, heat | Amide |

| Methyl Ester | Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol |

| Pyrrolidine N | Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| Pyrrolidine N | N-Oxidation | Oxidizing agent (e.g., m-CPBA) | N-Oxide |

The structure of this compound also lends itself to being a precursor for polymerizable monomers. While direct polymerization of this compound is not typical, it can be chemically modified to introduce a polymerizable group. For example, the methyl ester could be reduced to a primary alcohol, which can then be esterified with a polymerizable acid chloride such as acryloyl chloride or methacryloyl chloride. This would result in a monomer containing a pyrrolidine moiety, which could then be polymerized to form a side-chain functionalized polymer.

Polymers containing N-vinyl pyrrolidone (NVP) are known for their biocompatibility and are used in various biomedical applications. nih.govmdpi.com The synthesis of polymers with pyrrolidine side chains derived from this compound could lead to materials with interesting properties, potentially for applications in drug delivery or as functional coatings. The presence of the tertiary amine could also allow for post-polymerization modification, such as quaternization to create cationic polymers.

A hypothetical synthetic route to a polymerizable monomer is as follows:

Reduction of the ester: this compound is treated with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield (4-(pyrrolidin-1-ylmethyl)phenyl)methanol.

Esterification with a polymerizable group: The resulting alcohol is then reacted with acryloyl chloride in the presence of a base to form 4-(pyrrolidin-1-ylmethyl)benzyl acrylate, a monomer suitable for radical polymerization.

Catalytic and Ligand Applications in Organic Transformations

The nitrogen atom in the pyrrolidine ring of this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. Pyrrolidine-containing compounds are widely utilized as ligands in various transition-metal-catalyzed reactions. nih.gov These ligands can influence the reactivity and selectivity of the metal center. merckmillipore.comresearchgate.net

The benzylpyrrolidine scaffold, in particular, has been explored in the design of chiral ligands for asymmetric catalysis. Although this compound is achiral, its basic structure could be modified to create chiral derivatives. For instance, the introduction of substituents on the pyrrolidine ring could generate chiral centers, leading to the development of new classes of ligands.

The potential of this compound as a ligand is based on the ability of the nitrogen atom to coordinate to a metal center. This coordination can activate the metal for catalysis or stabilize it in a particular oxidation state. For example, palladium complexes with nitrogen-containing ligands are extensively used in cross-coupling reactions. mdpi.com

Table 2: Potential Catalytic Systems Utilizing Benzylpyrrolidine-type Ligands

| Catalytic Reaction | Metal Center | Role of Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | Stabilize the active catalytic species, influence reductive elimination. |

| Hydrogenation | Rhodium, Ruthenium | Control stereoselectivity (if chiral), modulate electronic properties of the metal. |

| Hydrosilylation | Platinum, Rhodium | Enhance catalytic activity and selectivity. |

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its aromatic ring, potential for hydrogen bonding (after modification), and ionic interactions (upon quaternization), makes it an interesting candidate for exploration in this field.

Self-assembly is the spontaneous organization of molecules into ordered structures. Aromatic compounds are known to self-assemble through π-π stacking interactions. researchgate.net The benzene (B151609) ring in this compound can participate in such interactions, potentially leading to the formation of columnar or lamellar structures.

Furthermore, modification of the ester group to a carboxylic acid would introduce the possibility of hydrogen bonding, a strong directional interaction that can drive self-assembly into well-defined architectures. The interplay between π-π stacking and hydrogen bonding could lead to the formation of complex supramolecular polymers or gels. The pyrrolidine moiety can also influence the packing of the molecules in the solid state.

Host-guest chemistry is a branch of supramolecular chemistry where a larger host molecule encapsulates a smaller guest molecule. nih.gov While this compound itself is unlikely to act as a host due to the absence of a pre-organized cavity, it could function as a guest molecule. Its aromatic ring can fit into the hydrophobic cavities of various host molecules such as cyclodextrins, calixarenes, and cucurbiturils. scispace.com

Moreover, quaternization of the pyrrolidine nitrogen to form a cationic N-benzylpyrrolidinium salt would make it a suitable guest for hosts that have a preference for binding positively charged species. The study of such host-guest complexes can provide insights into molecular recognition processes and can be applied in areas such as sensing, drug delivery, and materials science. The binding of alkaloids, which often contain nitrogen heterocycles, within host molecules is a well-studied area. nih.gov

Table 3: Potential Supramolecular Interactions of this compound and its Derivatives

| Molecular Feature | Type of Non-Covalent Interaction | Potential Supramolecular Structure |

| Benzene Ring | π-π Stacking | Stacked aggregates, columnar structures |

| Carboxylic Acid (derivative) | Hydrogen Bonding | Dimers, chains, sheets |

| Quaternary Ammonium (derivative) | Ion-Dipole, Ion-Pairing | Micelles, vesicles, host-guest complexes |

Development of Advanced Analytical Methodologies for Detection and Quantification